molecular formula C22H17FN2O2S B11356747 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11356747
M. Wt: 392.4 g/mol
InChI Key: NGZQFTLMWWDYEQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a fluorophenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide stands out due to its unique combination of a benzothiazole moiety, a phenyl group, and a fluorophenoxy group. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C22H17FN2O2S/c1-14(27-19-11-4-2-9-17(19)23)21(26)24-16-8-6-7-15(13-16)22-25-18-10-3-5-12-20(18)28-22/h2-14H,1H3,(H,24,26)

InChI Key

NGZQFTLMWWDYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4F

Origin of Product

United States

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